4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
Description
4-Phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane is a heterocyclic spiro compound featuring a unique 1,9-dioxa-4-azaspiro[5.5]undecane core with a phenylmethanesulfonyl substituent at the 4-position. Its molecular formula is C₁₆H₂₁NO₄S (derived from the parent structure in and substituent data in –15). The spirocyclic framework consists of two fused six-membered rings sharing a single sp³-hybridized nitrogen atom at the 4-position, with oxygen atoms at the 1 and 9 positions.
This compound is structurally related to neuroprotective agents () and spiroacetals (), but its specific applications remain under investigation.
Properties
IUPAC Name |
4-benzylsulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,12-14-4-2-1-3-5-14)16-8-11-20-15(13-16)6-9-19-10-7-15/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNXXDMKMWCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,9-dioxa-4-azaspiro[5.5]undecane with phenylmethanesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Scientific Research Applications
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities:
Key Observations:
- Stereochemical Complexity : Compounds like 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane () exhibit axial chirality, suggesting the target compound may also have stereoisomers with distinct bioactivities.
Spectroscopic and Physicochemical Properties
- Mass Spectrometry : Spiroacetals with methyl/ethyl groups () show characteristic fragments at m/z 112 (retro-cleavage of a six-membered ring). The phenylmethanesulfonyl group in the target compound would likely produce distinct fragments (e.g., m/z 155 for PhCH₂SO₂+).
- IR Spectroscopy : Ester-containing analogs () exhibit carbonyl stretches at ~1733 cm⁻¹. The target’s sulfonyl group should show strong S=O stretches near 1350–1150 cm⁻¹.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
